Cas no 126055-13-8 (4(1H)-Pyridinone,2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-)

2-Ethyl-3-hydroxy-1-(2-hydroxyethyl)-4(1H)-pyridinone is a heterocyclic compound featuring a pyridinone core with hydroxyl and hydroxyethyl substituents. This structure imparts chelating properties, making it potentially useful in metal ion coordination and stabilization applications. The presence of multiple hydroxyl groups enhances its solubility in polar solvents, facilitating its use in aqueous systems. Its ethyl group may contribute to improved lipophilicity, balancing solubility and membrane permeability. This compound is of interest in medicinal chemistry and materials science due to its ability to interact with transition metals, suggesting applications in catalysis or as a ligand in metal-organic frameworks. Its stability under physiological conditions further supports its exploration in biomedical contexts.
4(1H)-Pyridinone,2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- structure
126055-13-8 structure
商品名:4(1H)-Pyridinone,2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-
CAS番号:126055-13-8
MF:C9H13NO3
メガワット:183.20442
CID:158177
PubChem ID:86379

4(1H)-Pyridinone,2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- 化学的及び物理的性質

名前と識別子

    • 4(1H)-Pyridinone,2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-
    • 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4-one
    • CP 102
    • 2-Ethyl-3-hydroxy-1-(2-hydroxyethyl)-4(1H)-pyridinone
    • 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)pyridin-4(1H)-one
    • CP-102
    • cp102
    • CHEMBL307343
    • EN300-5255209
    • 2-Ethyl-3-hydroxy-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one
    • 126055-13-8
    • DTXSID60155060
    • Z1251353023
    • SCHEMBL4754379
    • 4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-
    • BFA05513
    • インチ: InChI=1S/C9H13NO3/c1-2-7-9(13)8(12)3-4-10(7)5-6-11/h3-4,11,13H,2,5-6H2,1H3
    • InChIKey: QEUNHAYEJPIRIA-UHFFFAOYSA-N
    • ほほえんだ: OCCN1C=CC(=O)C(O)=C1CC

計算された属性

  • せいみつぶんしりょう: 183.08959
  • どういたいしつりょう: 183.089543
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • 互変異性体の数: 9
  • トポロジー分子極性表面積: 60.8
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.252
  • ふってん: 338.3°Cat760mmHg
  • フラッシュポイント: 158.4°C
  • 屈折率: 1.566
  • PSA: 60.77

4(1H)-Pyridinone,2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5255209-2.5g
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one
126055-13-8 95%
2.5g
$1791.0 2023-05-30
Enamine
EN300-5255209-5.0g
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one
126055-13-8 95%
5g
$2650.0 2023-05-30
Aaron
AR000RK2-250mg
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-
126055-13-8 95%
250mg
$647.00 2023-12-16
Aaron
AR000RK2-5g
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-
126055-13-8 95%
5g
$3669.00 2023-12-16
1PlusChem
1P000RBQ-1mg
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-
126055-13-8 ≥98%
1mg
$158.00 2023-12-25
1PlusChem
1P000RBQ-250mg
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-
126055-13-8 95%
250mg
$621.00 2024-07-09
1PlusChem
1P000RBQ-5g
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-
126055-13-8 95%
5g
$3338.00 2024-07-09
1PlusChem
1P000RBQ-500mg
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-
126055-13-8 95%
500mg
$944.00 2024-07-09
Aaron
AR000RK2-100mg
4(1H)-Pyridinone, 2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-
126055-13-8 95%
100mg
$461.00 2023-12-16
Enamine
EN300-5255209-10.0g
2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-1,4-dihydropyridin-4-one
126055-13-8 95%
10g
$3929.0 2023-05-30

4(1H)-Pyridinone,2-ethyl-3-hydroxy-1-(2-hydroxyethyl)- 関連文献

4(1H)-Pyridinone,2-ethyl-3-hydroxy-1-(2-hydroxyethyl)-に関する追加情報

4(1H)-Pyridinone, 2-Ethyl-3-Hydroxy-1-(2-Hydroxyethyl) (CAS No. 126055-13-8)

4(1H)-Pyridinone, 2-Ethyl-3-Hydroxy-1-(2-Hydroxyethyl) is a compound with the CAS registry number 126055-13-8. This compound belongs to the class of pyridinones, which are derivatives of pyridine with a ketone group at the 4-position. The structure of this compound includes an ethyl group at the 2-position, a hydroxyl group at the 3-position, and a hydroxyethyl group attached to the nitrogen atom at position 1. These functional groups contribute to its unique chemical properties and potential applications in various fields.

The synthesis of 4(1H)-pyridinone derivatives has been extensively studied due to their versatility in organic chemistry. Recent research has focused on optimizing synthetic routes to improve yield and purity. For instance, methods involving cyclization reactions of amino alcohols or amides have shown promise in constructing the pyridinone ring efficiently. The presence of hydroxyl groups in this compound also makes it amenable to further functionalization, such as esterification or etherification, which can expand its utility in drug design and material science.

In terms of physical properties, 4(1H)-pyridinone derivatives are typically crystalline solids with varying melting points depending on their substituents. The hydroxyl groups can engage in hydrogen bonding, which influences solubility and stability. Recent studies have explored the thermal stability of this compound under different conditions, revealing its suitability for high-temperature applications in certain industrial processes.

The biological activity of 4(1H)-pyridinone derivatives has garnered significant attention in pharmacology. Research indicates that these compounds may exhibit antioxidant, anti-inflammatory, or anticancer properties due to their ability to interact with cellular pathways. For example, studies have shown that certain analogs can inhibit specific enzymes involved in inflammation or cancer progression. These findings suggest potential avenues for drug development targeting chronic diseases.

In materials science, the unique structure of 4(1H)-pyridinone has been exploited for creating advanced materials such as coordination polymers or metal-organic frameworks (MOFs). The nitrogen and oxygen atoms in the molecule can act as coordinating sites, enabling the formation of robust structures with applications in gas storage and catalysis. Recent advancements have demonstrated enhanced performance in these areas when using substituted pyridinones like our compound of interest.

The environmental impact of synthesizing and using 4(1H)-pyridinone-based compounds is another area of active research. Efforts are being made to develop eco-friendly synthesis methods that minimize waste and energy consumption. Additionally, studies on biodegradation pathways are underway to ensure that these compounds can be safely integrated into sustainable chemical processes.

In conclusion, CAS No. 126055-13-8, or 4(1H)-pyridinone, stands out as a versatile compound with diverse applications across multiple disciplines. Its structural features make it a valuable building block in organic synthesis, while its functional groups open doors to innovative uses in medicine and materials science. As research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd